Aluminum nitrate hydrate

Overview

Description

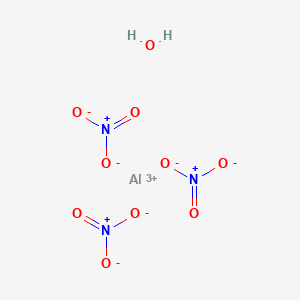

Aluminum nitrate hydrate (Al(NO₃)₃·9H₂O) is a white, crystalline, water-soluble salt commonly existing in its nonahydrate form . It is a strong oxidizing agent with applications in ceramics, catalysts, wastewater treatment, and CO₂ capture . Its structure consists of aluminum ions coordinated by nitrate anions and water molecules, which influence its thermal decomposition behavior . The compound is hygroscopic and stable under standard conditions but decomposes upon heating, releasing nitric acid, water, and ultimately forming aluminum oxide (Al₂O₃) . Safety protocols emphasize its oxidizing nature, necessitating precautions against fire, skin/eye irritation, and inhalation hazards .

Scientific Research Applications

Aluminum nitrate hydrate has a wide range of applications in scientific research and industry:

Biology and Medicine: Utilized in the preparation of insulating papers and extraction of actinide elements.

Mechanism of Action

The mechanism of action of aluminum nitrate hydrate primarily involves its strong oxidizing properties. It can oxidize various substrates, leading to the formation of aluminum oxide and nitrogen oxides. The thermal decomposition process involves the condensation of this compound molecules, followed by the gradual loss of water and nitrogen oxides, ultimately forming aluminum oxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

Chemical Properties :

- Aluminum chloride hexahydrate is ionic in aqueous solutions, unlike anhydrous AlCl₃, which is covalent and acts as a Lewis acid .

- Both compounds are hygroscopic, but AlCl₃·6H₂O is less reactive with water compared to anhydrous AlCl₃, which reacts violently .

Thermal Behavior :

- Aluminum nitrate decomposes at ~73°C, releasing HNO₃ and H₂O, whereas AlCl₃·6H₂O loses water gradually and forms Al(OH)₃ upon heating .

Yttrium Nitrate Hydrate (Y(NO₃)₃·xH₂O)

Electrical Properties :

- Yttrium nitrate-derived Y₂O₃ dielectrics exhibit higher capacitance (14–18) and lower leakage currents (<10⁻⁹ A/cm²) compared to Al₂O₃ (dielectric constant ~9) .

Gallium(III) Nitrate Hydrate (Ga(NO₃)₃·xH₂O)

Thermal Stability :

- Gallium nitrate hydrate has a higher melting point (110°C) and lower acute toxicity (LD₅₀ = 4360 mg/kg in mice) compared to aluminum nitrate (LD₅₀ = 1650 mg/kg in rats) .

Magnesium Nitrate (Mg(NO₃)₂·6H₂O)

Environmental Impact :

- Magnesium nitrate is used in hydraulic fracturing fluids but poses lower oxidative risks compared to aluminum nitrate .

Thermal Decomposition :

- Decomposes to MgO, NO₂, and O₂ at ~400°C, unlike aluminum nitrate, which releases N₂O₃ and O₂ at lower temperatures .

Biological Activity

Aluminum nitrate hydrate, specifically aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), is an inorganic compound with notable biological implications. This article explores its biological activity, including toxicological effects, interactions with biological systems, and relevant research findings.

This compound is characterized by its white crystalline form and high solubility in water. The molecular mass of the nonahydrate is approximately 375.134 g/mol, while the anhydrous form has a mass of about 212.996 g/mol. Its hygroscopic nature allows it to absorb moisture from the environment, impacting its stability and storage conditions.

Toxicological Profile

Research indicates that this compound may exhibit toxicological effects , although it is not classified as highly toxic. Exposure can lead to irritation of the skin, eyes, and respiratory tract. Safety data sheets recommend careful handling due to potential corrosive effects from thermal decomposition products like nitrogen dioxide .

Case Studies on Toxicity

Biological Interactions

This compound interacts with various biological systems, particularly in cement hydration processes where it acts as a set retarder. Research has shown that aluminum nitrate can significantly alter the pH and ion concentrations in cement suspensions, impacting the hydration kinetics and resulting in different solid phases .

Interaction with Biological Materials

- Cement Hydration : In a study examining magnesium potassium phosphate (MKP) cement, aluminum nitrate was found to influence hydration by reducing initial pH and affecting ion concentrations through precipitation reactions .

- Environmental Impact : The release of aluminum into the environment through acidification can lead to increased bioavailability for plant uptake, potentially affecting ecosystem health .

Summary of Key Findings

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling aluminum nitrate nonahydrate in laboratory settings?

Aluminum nitrate nonahydrate (ANN) is a strong oxidizer and poses risks of respiratory irritation, methemoglobinemia, and skin/eye damage. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical aprons, and NIOSH-approved respirators (N100/P3) to minimize inhalation of dust .

- Ventilation: Use fume hoods for synthesis or recrystallization to avoid dust accumulation .

- Storage: Keep in airtight containers away from moisture, combustibles, and incompatible materials (e.g., organic solvents, strong bases) .

- Spill Management: Avoid dry sweeping; use wet methods or vacuums with HEPA filters to prevent dispersion .

Q. How is aluminum nitrate nonahydrate synthesized, and what purity considerations are critical for experimental reproducibility?

ANN is typically synthesized by dissolving aluminum hydroxide or metal in nitric acid, followed by crystallization. Key steps:

- Reagent Purity: Use high-purity nitric acid (≥68%) to avoid chloride or sulfate contaminants that alter crystal structure .

- Temperature Control: Maintain reaction temperatures below 80°C to prevent premature decomposition .

- Recrystallization: Purify via double recrystallization in distilled water (20% w/v) to remove residual nitric acid and impurities .

Q. Which spectroscopic or analytical methods are most effective for characterizing aluminum nitrate hydrate?

- XRD: Confirms crystalline structure (e.g., nonahydrate vs. anhydrous forms) and phase purity .

- Thermogravimetric Analysis (TGA): Measures dehydration steps (e.g., 73°C melting point, 135°C decomposition) and quantifies hydrate stability .

- FTIR: Identifies nitrate (NO₃⁻) bands at 1380 cm⁻¹ and 820 cm⁻¹, distinguishing from hydrolysis byproducts like aluminum hydroxide .

Advanced Research Questions

Q. How do hydration states (e.g., nonahydrate vs. anhydrous) influence aluminum nitrate’s reactivity in catalysis or precursor applications?

- Solubility: Nonahydrate dissolves faster in polar solvents (e.g., water, ethanol) due to hydrogen bonding, making it preferable for solution-phase syntheses .

- Thermal Stability: Anhydrous forms decompose at higher temperatures (≥150°C), releasing NOₓ gases, which may interfere with oxide nanoparticle synthesis .

- Hydrolysis Control: Nonahydrate’s water content can accelerate unintended hydrolysis in basic conditions, requiring pH buffering during sol-gel processes .

Q. How can researchers resolve contradictions in reported thermal decomposition data for aluminum nitrate hydrates?

Discrepancies in decomposition temperatures (e.g., 135°C vs. 150°C) arise from hydration variability and experimental conditions:

- Moisture Control: Use Karl Fischer titration to quantify residual water in anhydrous samples, as hygroscopicity alters decomposition pathways .

- Atmosphere: Conduct TGA under inert gas (N₂/Ar) to suppress oxidative side reactions .

- Calibration: Validate equipment with reference standards (e.g., calcium oxalate monohydrate) to ensure accuracy .

Q. What strategies optimize aluminum nitrate’s role in synthesizing mixed-metal oxides (e.g., Al-Co or Al-Y composites)?

- Precursor Selection: Combine ANN with transition metal nitrates (e.g., Co(NO₃)₂·6H₂O) in ethylene glycol/glycerol solutions to enhance homogeneity during calcination .

- pH Modulation: Add citric acid (1:1 molar ratio to metal ions) to chelate Al³⁺ and prevent premature precipitation .

- Calcination Ramp Rates: Slow heating (2°C/min) minimizes stress-induced cracking in oxide frameworks .

Q. How can computational modeling complement experimental studies of aluminum nitrate’s decomposition mechanisms?

- DFT Calculations: Model NO₃⁻ ligand dissociation energies to predict decomposition intermediates (e.g., AlONO₂ or AlO·NOₓ) .

- Molecular Dynamics: Simulate hydration shell dynamics to explain deliquescence and recrystallization behaviors .

- ReaxFF Force Fields: Predict gas-phase NOₓ release profiles during thermal degradation .

Q. Methodological Tables

Table 1. Key physical properties of aluminum nitrate nonahydrate :

| Property | Value |

|---|---|

| Molecular formula | Al(NO₃)₃·9H₂O |

| Molar mass | 375.13 g/mol |

| Melting point | 73°C |

| Decomposition temperature | 135°C |

| Solubility in water | 60.0 g/100 mL (20°C) |

| Oxidizing potential (NFPA) | Health: 2, Fire: 0, Reactivity: 1 |

Table 2. Common impurities and mitigation strategies :

| Impurity | Source | Removal Method |

|---|---|---|

| Residual HNO₃ | Incomplete crystallization | Double recrystallization in H₂O |

| Chloride ions | Low-purity reagents | Precipitation with AgNO₃ |

| Aluminum hydroxide | Hydrolysis at high pH | pH adjustment with HNO₃ |

Properties

IUPAC Name |

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.